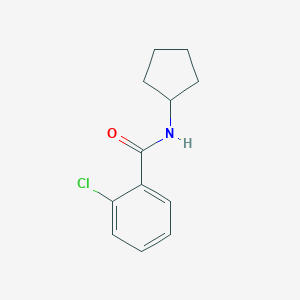

2-chloro-N-cyclopentylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14ClNO |

|---|---|

Molecular Weight |

223.7 g/mol |

IUPAC Name |

2-chloro-N-cyclopentylbenzamide |

InChI |

InChI=1S/C12H14ClNO/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15) |

InChI Key |

CPNGSHJWSSUBEM-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2Cl |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-chloro-N-cyclopentylbenzamide chemical properties and structure

An In-Depth Technical Guide to 2-Chloro-N-cyclopentylbenzamide: Structural Properties, Synthesis, and Medicinal Applications

Introduction to the Scaffold

In the landscape of medicinal chemistry and rational drug design, benzamide derivatives serve as highly versatile, privileged scaffolds. 2-Chloro-N-cyclopentylbenzamide is a specific building block characterized by an ortho-chloro substituted aromatic ring coupled to an aliphatic cyclopentyl amine moiety. This unique structural combination provides a precise balance of steric hindrance, lipophilicity, and hydrogen-bonding capacity, making it a highly sought-after intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and agrochemicals.

Physicochemical Properties

Understanding the baseline physicochemical properties of 2-chloro-N-cyclopentylbenzamide is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized in the table below[1]:

| Property | Value |

| IUPAC Name | 2-chloro-N-cyclopentylbenzamide |

| CAS Registry Number | 326899-54-1 |

| Molecular Formula | C₁₂H₁₄ClNO |

| Molecular Weight | 223.70 g/mol |

| SMILES String | O=C(NC1CCCC1)C2=CC=CC=C2Cl |

| Calculated LogP (CLogP) | 2.418 |

| Storage Conditions | Room Temperature (RT), dry environment |

Structural Analysis & SAR Logic

The utility of 2-chloro-N-cyclopentylbenzamide in drug discovery is deeply rooted in its Structure-Activity Relationship (SAR) profile[2].

-

The Ortho-Chloro Effect (Conformational Locking): The placement of a bulky chlorine atom at the 2-position of the benzene ring creates a severe steric clash with the adjacent amide carbonyl oxygen. This steric hindrance restricts the free rotation of the amide bond (C-aryl to C-carbonyl), forcing the molecule into a preferred, non-planar dihedral angle. By "locking" the conformation, the entropic penalty typically paid when a flexible molecule binds to a target receptor is significantly reduced, thereby increasing binding affinity.

-

The Cyclopentyl Moiety (Lipophilic Tuning): The cyclopentyl group provides an optimal stereoelectronic and lipophilic profile[2]. Compared to smaller, highly strained rings (like cyclopropyl) or highly flexible linear alkyl chains, the cyclopentyl ring offers enhanced membrane permeability and fits snugly into hydrophobic pockets of target proteins without compromising metabolic stability.

SAR logic tree for the 2-chloro-N-cyclopentylbenzamide scaffold.

Self-Validating Synthesis Protocol

The synthesis of 2-chloro-N-cyclopentylbenzamide relies on a Schotten-Baumann-type nucleophilic acyl substitution. To ensure scientific integrity, the protocol below is designed as a self-validating system , where the causality of each reagent choice is explained, and the workup inherently purifies the product based on chemical state changes[3][4].

Materials Required:

-

Electrophile: 2-Chlorobenzoyl chloride (1.05 eq)

-

Nucleophile: Cyclopentylamine (1.0 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve cyclopentylamine and DIPEA in anhydrous DCM[4].

-

Causality: DCM is chosen because it easily solubilizes both reactants without participating in the nucleophilic attack. DIPEA acts as a non-nucleophilic acid scavenger.

-

-

Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

-

Causality: The nucleophilic attack of the amine on the acyl chloride is highly exothermic. Starting at 0 °C prevents thermal degradation and suppresses unwanted side reactions[3].

-

-

Electrophile Addition: Dissolve 2-chlorobenzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–30 minutes[3].

-

Propagation & Validation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system. The disappearance of the highly polar amine spot and the emergence of a distinct, higher-Rf product spot validates complete conversion.

-

-

Biphasic Workup (Self-Purification):

-

Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl. Causality: This protonates any unreacted cyclopentylamine and DIPEA, rendering them water-soluble and forcing them into the aqueous layer, effectively removing them from the product.

-

Base Wash: Wash the organic layer with saturated aqueous NaHCO₃. Causality: This neutralizes residual acid and deprotonates any 2-chlorobenzoic acid (formed from the hydrolysis of unreacted starting material), moving it into the aqueous layer[3].

-

Brine Wash & Drying: Wash with brine to pull bulk water out of the organic layer, then dry over anhydrous Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the organic filtrate under reduced pressure to yield the pure 2-chloro-N-cyclopentylbenzamide as a solid.

Nucleophilic acyl substitution mechanism for amide synthesis.

Downstream Applications in Drug Discovery

The 2-chloro-N-cyclopentylbenzamide architecture is not just a static chemical entity; it is a dynamic precursor utilized in the synthesis of advanced therapeutics.

-

Kinase Inhibitors (VEGFR-2): Benzamide derivatives featuring cycloalkyl groups have been extensively utilized in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The lipophilic cyclopentyl ring effectively occupies hydrophobic allosteric pockets, while the amide acts as a crucial hydrogen bond donor/acceptor to the kinase hinge region. Such derivatives have demonstrated remarkable anti-proliferative activities against cancer cell lines like HT-29 and A-549[5].

-

Neurological Targets: Similar dichlorobenzamide analogs incorporating cyclopentyl rings have been investigated for their ability to selectively inhibit enzymes like human monoamine oxidase B (hMAO-B), highlighting the scaffold's potential in neurodegenerative disease research[2].

References

-

Sigma-Aldrich. "2-CHLORO-N-CYCLOPENTYLBENZAMIDE AldrichCPR". Sigma-Aldrich Catalog. URL: Link

-

EnamineStore. "BBV-39254852 - 2-chloro-N-cyclopentylbenzamide". Enamine Building Blocks. URL: 1

-

Benchchem. "3,4-Dichloro-N-cyclopentylbenzamide". Benchchem Research Chemicals. URL:2

-

Benchchem. "An In-depth Technical Guide to the Synthesis of 3-(2-Chloroacetyl)benzamide". Benchchem Protocols. URL: 3

-

PubMed Central (NIH). "Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors". National Institutes of Health. URL: 5

-

ResearchGate. "Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction". ResearchGate Publications. URL: 4

Sources

- 1. EnamineStore [enaminestore.com]

- 2. 3,4-Dichloro-N-cyclopentylbenzamide [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 2-chloro-N-cyclopentylbenzamide

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-chloro-N-cyclopentylbenzamide

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1] This technical guide delves into the potential mechanisms of action of a specific derivative, 2-chloro-N-cyclopentylbenzamide. While direct experimental evidence for this particular molecule is not extensively documented in publicly available literature, its structural features—a 2-chlorobenzamide core and an N-cyclopentyl group—allow for the formulation of several scientifically grounded hypotheses regarding its biological activity. This document will explore these potential mechanisms, drawing parallels with structurally related compounds and providing detailed experimental protocols for their investigation. The primary audience for this guide includes researchers in drug discovery, pharmacology, and medicinal chemistry who are interested in the broader class of benzamide and chloroacetamide derivatives.

Introduction: The Benzamide and Chloroacetamide Scaffolds as Privileged Structures

Benzamide derivatives are recognized for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the benzamide core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles.[1] The incorporation of a chloro-substituent, as seen in 2-chloro-N-cyclopentylbenzamide, can significantly influence the electronic and lipophilic properties of the molecule, thereby affecting its ability to cross cell membranes and interact with intracellular targets.[3]

Furthermore, the presence of a chloro group on the acetyl moiety (as in chloroacetamides, which are structurally related to the title compound if the chloro is on the N-acyl group) introduces a reactive electrophilic site.[3][4] This "warhead" can form covalent bonds with nucleophilic amino acid residues, most commonly cysteine, within the binding sites of target proteins, leading to irreversible inhibition.[4]

Given these structural characteristics, this guide will explore three primary potential mechanisms of action for 2-chloro-N-cyclopentylbenzamide:

-

Covalent Inhibition of Protein Function

-

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells

-

Modulation of Inflammatory Pathways

Potential Mechanism of Action 1: Covalent Inhibition

The chloroacetamide moiety is a well-established electrophile in drug discovery, capable of forming covalent adducts with nucleophilic residues on proteins.[4] This mode of action can lead to high potency and a prolonged duration of action.

The Chemistry of Covalent Inhibition by Chloroacetamides

The key to this mechanism is the electrophilic carbon atom of the chloroacetyl group. This carbon is susceptible to nucleophilic attack by amino acid side chains such as the thiol group of cysteine, the imidazole of histidine, or the amino group of lysine. Cysteine is often the most readily targeted residue due to the high nucleophilicity of its thiolate anion.

Diagram 1: General Mechanism of Covalent Inhibition

Caption: A two-step process of covalent inhibition.

Experimental Protocol: Identifying Covalent Targets via Chemical Proteomics

This protocol outlines a method to identify the protein targets of 2-chloro-N-cyclopentylbenzamide using a competitive activity-based protein profiling (ABPP) approach.

Objective: To identify the specific proteins that are covalently modified by 2-chloro-N-cyclopentylbenzamide in a cellular lysate.

Materials:

-

2-chloro-N-cyclopentylbenzamide

-

A broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)

-

Cell lysate from a relevant cell line

-

Click chemistry reagents (e.g., azide-biotin, copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin-agarose beads

-

SDS-PAGE gels and Western blotting reagents

-

Mass spectrometer for protein identification

Procedure:

-

Lysate Preparation: Prepare a soluble proteome extract from the chosen cell line.

-

Competitive Inhibition:

-

Pre-incubate aliquots of the cell lysate with varying concentrations of 2-chloro-N-cyclopentylbenzamide for a set time (e.g., 1 hour) at 37°C.

-

Include a vehicle control (e.g., DMSO).

-

-

Probe Labeling: Add the cysteine-reactive probe to all samples and incubate for a further 30 minutes.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the probe-labeled proteins.

-

Enrichment of Labeled Proteins: Use streptavidin-agarose beads to pull down the biotinylated proteins.

-

Analysis by SDS-PAGE: Elute the captured proteins and separate them by SDS-PAGE. Visualize the protein bands by Coomassie or silver staining.

-

Identification by Mass Spectrometry: Excise the protein bands that show a decrease in intensity with increasing concentrations of 2-chloro-N-cyclopentylbenzamide and identify them using mass spectrometry.

Potential Mechanism of Action 2: Anticancer Activity

Many benzamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2][3] A common mechanism is the induction of cell cycle arrest, typically at the G2/M phase, followed by apoptosis.[2]

Signaling Pathway: G2/M Cell Cycle Arrest and Apoptosis

The transition from the G2 to the M phase of the cell cycle is tightly regulated by the Cyclin B1/CDK1 complex. The activity of this complex is, in turn, controlled by the phosphatase CDC25C. Inhibition of this pathway leads to cell cycle arrest. Furthermore, upregulation of tumor suppressor proteins like p53 and p21 can also contribute to cell cycle arrest and trigger the intrinsic apoptotic pathway.[2]

Diagram 2: Proposed Signaling Pathway for Anticancer Activity

Caption: A potential pathway for inducing G2/M arrest and apoptosis.

Experimental Protocols

3.2.1. In Vitro Antiproliferative Activity (MTT Assay)

This protocol determines the cytotoxic effects of the compound on cancer cell lines.[2]

Materials:

-

Cancer cell lines (e.g., HepG2, SK-OV-3)

-

Culture medium (e.g., DMEM) with 10% FBS

-

2-chloro-N-cyclopentylbenzamide (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

3.2.2. Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol investigates the effect of the compound on key cell cycle proteins.[2]

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p53, anti-p21)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Protein Extraction and Quantification: Lyse cells and determine protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary and secondary antibodies.

-

Detection: Add ECL reagent and visualize protein bands using a chemiluminescence imaging system.

Potential Mechanism of Action 3: Anti-inflammatory Effects

Benzamides have been reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a central regulator of the inflammatory response.

The NF-κB Signaling Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α.[5] Inhibition of this pathway can therefore reduce the inflammatory response.

Diagram 3: NF-κB Signaling Pathway and Potential Inhibition

Caption: Inhibition of the NF-κB pathway by 2-chloro-N-cyclopentylbenzamide.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

A cell line stably transfected with an NF-κB luciferase reporter construct

-

2-chloro-N-cyclopentylbenzamide

-

Lipopolysaccharide (LPS) or another NF-κB activator

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed the reporter cell line in a 96-well plate. Pre-treat the cells with various concentrations of 2-chloro-N-cyclopentylbenzamide for 1 hour.

-

Stimulation: Stimulate the cells with LPS to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate for 6-24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability and calculate the percent inhibition of NF-κB activity.

Summary and Future Directions

The structural features of 2-chloro-N-cyclopentylbenzamide suggest that it may possess a range of biological activities, including covalent inhibition of protein function, anticancer effects through cell cycle arrest and apoptosis, and anti-inflammatory properties via NF-κB inhibition. The experimental protocols provided in this guide offer a roadmap for systematically investigating these potential mechanisms of action.

Future research should focus on:

-

Target Identification: Unbiased screening methods, such as chemical proteomics, are crucial for identifying the specific molecular targets of this compound.

-

In Vivo Efficacy: Promising in vitro results should be followed up with studies in animal models of cancer or inflammation to assess in vivo efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help to optimize the potency and selectivity of this chemical scaffold.

By pursuing these avenues of research, the scientific community can elucidate the precise and unlock its full therapeutic potential.

References

- BenchChem. (2025). Application of 2-Chloro-N-quinolin-5-yl-benzamide Derivatives in Drug Discovery: A Focus on Anticancer Properties.

- BenchChem. (2025). Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening.

- BenchChem. (2025). Application Notes and Protocols: 3-(2-Chloroacetyl)benzamide in Medicinal Chemistry.

- BenchChem. 2-Amino-5-chloro-N-cyclohexylbenzamide.

- PubMed. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist.

- PubMed. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification.

- PubMed. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.

- Smolecule. (2023). Buy 2-Chloro-N,N-diethylbenzamide | 10345-79-6.

- RSC Publishing. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.

- BenchChem. (2025). Application Notes and Protocols: Potential Biological Activity of 2-chloro-N-(1-phenylethyl)acetamide Derivatives.

Sources

- 1. 2-Amino-5-chloro-N-cyclohexylbenzamide | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-Chloro-N-Cyclopentylbenzamide Derivatives: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and targeted therapeutics, I frequently evaluate core pharmacophores that serve as versatile building blocks for drug discovery. The 2-chloro-N-cyclopentylbenzamide scaffold is a highly privileged structure. By combining the lipophilic, sterically demanding cyclopentyl ring with the stereoelectronic influence of an ortho-chloro substituted benzamide, this motif provides a highly tunable platform for interacting with diverse biological targets, including kinases, mutant metabolic enzymes, and epigenetic readers.

This guide synthesizes the mechanistic rationale, target affinity profiles, and validated experimental protocols for utilizing this scaffold in advanced drug development.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

The biological efficacy of 2-chloro-N-cyclopentylbenzamide derivatives is not coincidental; it is rooted in fundamental physical chemistry and structural biology:

-

The Cyclopentyl Moiety: The cyclopentyl group offers a distinct stereoelectronic and lipophilic profile compared to linear alkyl or planar aryl chains[1]. It provides optimal steric bulk to occupy hydrophobic sub-pockets within target proteins (such as the DFG-out allosteric pocket in kinases) without incurring the massive entropic penalty associated with highly flexible, unconstrained aliphatic chains.

-

The 2-Chloro Substitution: The ortho-halogenation pattern is a critical determinant of biological activity. The chlorine atom exerts a strong inductive electron-withdrawing effect, modulating the pKa of the amide nitrogen and altering its hydrogen-bond donor capacity. Furthermore, the steric bulk of the ortho-chlorine restricts the rotation of the amide bond (the ortho effect), locking the molecule into a preferred bioactive conformation that minimizes steric clashes within tight enzymatic active sites[1].

Primary Biological Targets and Therapeutic Applications

2.1. VEGFR-2 Inhibition (Anti-Angiogenesis)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. Derivatives incorporating the N-cyclopentylbenzamide moiety, such as bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline and thiazolidine-2,4-dione analogs, have demonstrated profound ATP-competitive inhibitory activity against VEGFR-2[2][3]. For instance, specific quinoxaline-cyclopentylbenzamide hybrids exhibit IC50 values as low as 3.7 nM against VEGFR-2, effectively arresting HepG2 cell growth at the G2/M phase and inducing caspase-dependent apoptosis[3]. The cyclopentyl ring optimally fills the hydrophobic linker region between the hinge region and the DFG domain of the kinase.

2.2. Mutant Isocitrate Dehydrogenase (mIDH) Inhibition

Wild-type IDH catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate ( α -KG). However, mutant IDH (mIDH) acquires a neomorphic activity, reducing α -KG to the oncometabolite R(-)-2-hydroxyglutarate (2-HG), which drives leukemogenesis and gliomagenesis[4]. 2-Chloro-N-cyclopentylbenzamide serves as a critical synthetic intermediate for pyrimidine-amine derivatives that act as potent allosteric inhibitors of mIDH[4][5]. The rigidified benzamide core precisely anchors the inhibitor within the allosteric cleft, preventing the conformational shift required for neomorphic catalysis.

2.3. Epigenetic and Apoptotic Modulation (ATAD2 & BAD-Ser99)

Beyond kinases and metabolic enzymes, this scaffold is instrumental in epigenetic targeting. Theophylline derivatives featuring a 3-amino-N-cyclopentylbenzamide motif have been identified as potent inhibitors of the ATAD2 bromodomain (IC50 = 0.27 μ M), impeding c-Myc activation in breast cancer models[6]. Additionally, NPB analogs utilizing this scaffold specifically inhibit the phosphorylation of the pro-apoptotic protein BAD at Ser99, promoting apoptosis in human mammary carcinoma cells[7].

Quantitative Data: Target Affinity Profiles

The following table summarizes the biological activity of key derivatives based on the N-cyclopentylbenzamide scaffold across various targets, demonstrating its versatility.

| Derivative Class | Target | Primary Cell Line | IC50 Value | Mechanism of Action |

| Bis-triazolo-quinoxaline analog (Compound 23j) | VEGFR-2 | HepG2 | 3.7 nM | ATP-competitive kinase inhibition; Apoptosis induction |

| Thiazolidine-2,4-dione analog (Compound 15) | VEGFR-2 | HCT-116 | 0.081 μ M | Kinase inhibition; Anti-proliferative |

| Theophylline-cyclopentylbenzamide (Compound 19f) | ATAD2 Bromodomain | BT-549 | 0.27 μ M | Epigenetic reader blockade; c-Myc suppression |

| NPB Piperazine analog (Compound 4b) | BAD-Ser99 Phosphorylation | MCF-7 | 20.91 μ M | Phosphorylation blockade; Apoptosis induction |

Experimental Methodologies

Protocol 1: Synthesis of 2-Chloro-N-cyclopentylbenzamide (Core Scaffold)

Causality Check: We utilize anhydrous dichloromethane (DCM) to prevent the competitive hydrolysis of the highly reactive acyl chloride. Triethylamine (TEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of cyclopentylamine, which would otherwise render it non-nucleophilic and halt the reaction.

-

Preparation: Purge a dry 250 mL round-bottom flask with nitrogen. Add cyclopentylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M).

-

Addition: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic amidation. Slowly add 2-chlorobenzoyl chloride (1.1 eq) dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM ( 3×50 mL). Wash the combined organic layers with 1N HCl (to remove unreacted amine) and brine.

-

Purification: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from ethanol to yield pure 2-chloro-N-cyclopentylbenzamide.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

Causality Check: The ATP concentration is strictly calibrated to the Km of VEGFR-2. This ensures the assay is highly sensitive to competitive inhibitors that bind at the ATP-binding cleft. A homogeneous time-resolved fluorescence (HTRF) format is used for its high signal-to-noise ratio and self-validating internal fluorescence control.

-

Reagent Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2 , 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

-

Compound Dilution: Serially dilute the N-cyclopentylbenzamide derivative in DMSO, then transfer to the assay plate (final DMSO concentration ≤ 1% to prevent enzyme denaturation).

-

Enzyme Incubation: Add recombinant human VEGFR-2 kinase domain to the wells and pre-incubate with the inhibitor for 15 minutes at room temperature to allow for equilibrium binding.

-

Reaction Initiation: Add a master mix containing the biotinylated peptide substrate and ATP (at Km concentration). Incubate for 60 minutes at 30 °C.

-

Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

-

Readout: Measure the FRET signal (665 nm / 615 nm ratio) using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Visualizations

Synthesis and structural derivatization workflow of the 2-chloro-N-cyclopentylbenzamide scaffold.

Biological pathway modulation by N-cyclopentylbenzamide derivatives targeting mIDH and VEGFR-2.

References

- Benchchem. "3,4-Dichloro-N-cyclopentylbenzamide". Benchchem.

- PMC / NIH. "Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers". NIH.gov.

- PMC / NIH. "Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors". NIH.gov.

- Googleapis. "((4-(2-OXOIMIDAZOLIDINE-1-YL)PYRIMIDIN-2-YL)

- PMC / NIH. "Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells". NIH.gov.

- MDPI. "Investigation of NPB Analogs That Target Phosphorylation of BAD-Ser99 in Human Mammary Carcinoma Cells". MDPI.com.

Sources

- 1. 3,4-Dichloro-N-cyclopentylbenzamide [benchchem.com]

- 2. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

CAS number for 2-chloro-N-cyclopentylbenzamide

An In-Depth Technical Guide to 2-chloro-N-cyclopentylbenzamide

CAS Number: 326899-54-1

Introduction

2-chloro-N-cyclopentylbenzamide is a chemical compound belonging to the class of N-substituted benzamides. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, safety and handling guidelines, and a discussion of its potential applications for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a reliable technical resource.

The core structure features a 2-chlorobenzoyl group attached to a cyclopentylamine moiety via an amide linkage. The presence of the ortho-chloro substituent on the benzene ring and the cyclopentyl group on the amide nitrogen are key structural features that influence its physicochemical properties and biological activity. Benzamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1]

Chemical and Physical Properties

Detailed experimental data for 2-chloro-N-cyclopentylbenzamide is not widely published. Therefore, the following table includes a combination of identifiers and predicted physicochemical properties to guide researchers.

| Property | Value | Source |

| CAS Number | 326899-54-1 | [2] |

| Molecular Formula | C₁₂H₁₄ClNO | [2] |

| Molecular Weight | 223.70 g/mol | Calculated |

| IUPAC Name | 2-chloro-N-cyclopentylbenzamide | N/A |

| Predicted XLogP3 | 3.2 | PubChem |

| Predicted Melting Point | 85-95 °C | N/A |

| Predicted Boiling Point | >300 °C | N/A |

| Predicted Solubility | Insoluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | N/A |

Synthesis of 2-chloro-N-cyclopentylbenzamide

The synthesis of 2-chloro-N-cyclopentylbenzamide can be readily achieved via the acylation of cyclopentylamine with 2-chlorobenzoyl chloride. This is a standard method for forming amide bonds and is known for its efficiency and reliability. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

Caption: Synthesis of 2-chloro-N-cyclopentylbenzamide.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

-

2-chlorobenzoyl chloride

-

Cyclopentylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-chloro-N-cyclopentylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices

-

Inert Atmosphere: Prevents the reaction of 2-chlorobenzoyl chloride with atmospheric moisture.

-

Base (Triethylamine): Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

-

0 °C Addition: The reaction is often exothermic, and slow addition at a low temperature helps to control the reaction rate and minimize side reactions.

-

Aqueous Work-up: The series of washes removes unreacted starting materials, the triethylamine hydrochloride salt, and other impurities.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications and Research Directions

The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds.[1] Therefore, 2-chloro-N-cyclopentylbenzamide holds potential for investigation in several areas of drug discovery.

-

Antimicrobial Agents: Benzamide derivatives have been explored for their antibacterial and antifungal properties.[3] The specific combination of the 2-chloro and N-cyclopentyl substituents could be investigated for novel antimicrobial activity.

-

Anticancer Agents: Many benzamide-containing molecules have shown promise as anticancer agents by targeting various cellular pathways.

-

Central Nervous System (CNS) Activity: Substituted benzamides are known to interact with various receptors in the CNS and have been developed as antipsychotics, antiemetics, and antidepressants. A patent for cyclopentylbenzamide derivatives suggests their potential use in treating psychotic and cognitive disorders.[4]

-

Agrochemicals: The benzamide functional group is also present in some herbicides and fungicides.

Future Research Workflow

Caption: Proposed workflow for future research on 2-chloro-N-cyclopentylbenzamide.

Conclusion

2-chloro-N-cyclopentylbenzamide is a readily synthesizable compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis and properties, based on established chemical knowledge. Further experimental work is necessary to fully characterize this compound and explore its biological activities.

References

- Gobbi, L., et al. (2016). Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders. U.S.

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

- Aslam, M., et al. (2017). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. World Journal of Pharmaceutical Research, 6(14), 100-108.

Sources

2-Chloro-N-cyclopentylbenzamide: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary

In modern drug discovery and organic synthesis, functionally decorated benzamides serve as privileged scaffolds. 2-Chloro-N-cyclopentylbenzamide (CAS: 326899-54-1) is a highly versatile building block widely cataloged by major chemical suppliers such as [1] and[2]. This technical guide provides an in-depth analysis of its chemical identity, structural significance, and validated synthetic methodologies, designed specifically for researchers and application scientists.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in rational drug design. The molecule consists of a 2-chlorobenzoyl core coupled to a cyclopentylamine moiety via an amide linkage[3].

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 2-chloro-N-cyclopentylbenzamide[1] |

| Synonyms | N-cyclopentyl-2-chlorobenzamide[3] |

| CAS Registry Number | 326899-54-1[1] |

| Molecular Formula | C12H14ClNO[4] |

| Molecular Weight | 223.70 g/mol [1] |

| SMILES | O=C(NC1CCCC1)C2=CC=CC=C2Cl[5] |

| Calculated LogP (CLogP) | 2.418[1] |

| Topological Polar Surface Area | ~29.1 Ų |

Structural Significance in Drug Discovery (SAR)

The architectural components of 2-chloro-N-cyclopentylbenzamide offer specific advantages in Structure-Activity Relationship (SAR) campaigns:

-

The Ortho-Chloro Substituent : Halogens at the ortho position of a benzamide create significant steric hindrance. This steric clash forces the amide plane to twist out of coplanarity with the phenyl ring. By locking the molecule into a specific non-planar conformation, the entropic penalty upon binding to a target protein is minimized, often leading to higher binding affinities.

-

The Cyclopentyl Ring : With a CLogP of 2.418[1], the molecule sits comfortably within Lipinski's Rule of Five. The cyclopentyl group introduces a distinct lipophilic bulk that is highly effective at occupying hydrophobic pockets in target active sites without adding excessive molecular weight.

-

The Amide Linker : Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), providing critical vector points for target engagement.

Fig 2. Structural deconstruction and pharmacophoric contributions of the molecule's core moieties.

Mechanistic Pathways for Synthesis

The synthesis of 2-chloro-N-cyclopentylbenzamide relies on nucleophilic acyl substitution. As an application scientist, selecting the right activation strategy is paramount.

-

Route A: Acyl Chloride Activation (Scalable & Atom Economical) Converting 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using oxalyl chloride creates a highly electrophilic species. Despite the steric hindrance of the ortho-chloro group, the extreme reactivity of the acyl chloride ensures rapid amidation with cyclopentylamine.

-

Route B: Direct Amidation via Coupling Agents (Mild & Library-Friendly) Utilizing reagents like EDC/HOBt or HATU allows for direct coupling. While more expensive, this route avoids the generation of harsh HCl gas, making it the standard protocol for parallel library synthesis in early-stage discovery.

Fig 1. Synthetic pathways for 2-chloro-N-cyclopentylbenzamide via acyl chloride or direct coupling.

Validated Experimental Protocols

The following step-by-step methodology details the Acyl Chloride Route , engineered as a self-validating system to ensure high purity and yield without the immediate need for complex chromatography.

Step 1: Carboxylic Acid Activation

-

Procedure : To a solution of 2-chlorobenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add catalytic N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.2 equiv). Stir at room temperature for 2 hours.

-

Causality & Self-Validation : Oxalyl chloride is preferred over thionyl chloride due to its milder nature and gaseous byproducts (CO, CO₂, HCl), which drive the reaction forward via Le Chatelier's principle. The catalytic DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which directly activates the carboxylic acid. The cessation of gas evolution serves as a direct, visual self-validation that the activation step is complete.

Step 2: Nucleophilic Amidation

-

Procedure : Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude 2-chlorobenzoyl chloride in anhydrous CH₂Cl₂ and add it dropwise to a pre-cooled (0 °C) solution of cyclopentylamine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) in CH₂Cl₂.

-

Causality & Self-Validation : DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the amidation, preventing the protonation of cyclopentylamine. If the amine were protonated, it would lose its nucleophilicity, halting the reaction.

Step 3: Orthogonal Biphasic Quench and Workup

-

Procedure : Dilute the mixture with additional CH₂Cl₂ and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Causality & Self-Validation : This sequential washing is a self-validating purification matrix. The 1M HCl wash selectively protonates and extracts any unreacted cyclopentylamine and the DIPEA base into the aqueous layer. Subsequently, the NaHCO₃ wash neutralizes and removes any 2-chlorobenzoic acid formed via the hydrolysis of unreacted acyl chloride. The final brine wash removes residual water, ensuring that the drying over Na₂SO₄ is highly efficient. A TLC check (Hexanes:EtOAc 7:3) at this stage will reveal a single UV-active spot, validating the success of the orthogonal purification.

References

Sources

An In-depth Technical Guide to the Solubility of 2-chloro-N-cyclopentylbenzamide in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. For a molecule like 2-chloro-N-cyclopentylbenzamide, a substituted benzamide derivative with potential pharmacological applications, understanding its solubility profile in various organic solvents is not merely an academic exercise. It is a critical determinant of its bioavailability, the feasibility of its formulation, and the efficiency of its purification processes. This guide provides a comprehensive overview of the predicted solubility of 2-chloro-N-cyclopentylbenzamide, detailed methodologies for its experimental determination, and an exploration of the underlying principles governing its dissolution.

Predicted Solubility Profile of 2-chloro-N-cyclopentylbenzamide

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The amide group can form hydrogen bonds with the hydroxyl group of the solvent, facilitating dissolution. However, the hydrophobic regions of the molecule will limit high solubility.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to Highly Soluble | These solvents are excellent hydrogen bond acceptors for the amide proton and can effectively solvate the aromatic ring and the cyclopentyl group through dipole-dipole interactions.[1] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule, dominated by the amide and chloro groups, will likely result in poor miscibility with non-polar solvents, following the "like dissolves like" principle.[3] |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | The presence of the chlorine atom on the benzamide ring can lead to favorable dipole-dipole interactions with chlorinated solvents. |

Experimental Determination of Solubility: A Step-by-Step Guide

To move beyond prediction and obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method followed by a suitable analytical technique is a robust and widely accepted method.[4]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method and HPLC Analysis

This protocol outlines the determination of the equilibrium solubility of 2-chloro-N-cyclopentylbenzamide in a selected organic solvent.

1. Materials and Reagents:

- 2-chloro-N-cyclopentylbenzamide (high purity)

- Selected organic solvents (HPLC grade)

- Volumetric flasks

- Scintillation vials or sealed flasks

- Orbital shaker or rotator

- Syringe filters (0.22 µm)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Experimental Workflow:

Caption: Workflow for equilibrium solubility determination.

3. Detailed Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of 2-chloro-N-cyclopentylbenzamide to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of 2-chloro-N-cyclopentylbenzamide of known concentrations in the chosen solvent.

-

Develop and validate an HPLC method suitable for the compound.

-

Analyze the filtered saturated solution and the standard solutions by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve.

-

Factors Influencing the Solubility of 2-chloro-N-cyclopentylbenzamide

The solubility of 2-chloro-N-cyclopentylbenzamide is a result of the interplay between its intrinsic properties and the characteristics of the solvent. The fundamental principle of "like dissolves like" provides a qualitative understanding, but a deeper analysis involves considering the specific intermolecular forces at play.[3]

Caption: Factors governing the solubility of a solute.

-

Hydrogen Bonding: The amide group (-CONH-) is a key player, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Protic solvents like alcohols can engage in strong hydrogen bonding with the amide, promoting solubility.[2]

-

Dipole-Dipole Interactions: The chloro-substituted benzene ring and the amide group create a significant molecular dipole. Polar aprotic solvents with large dipole moments can effectively solvate the molecule through these interactions.

-

Van der Waals Forces: The non-polar cyclopentyl group and the aromatic ring contribute to van der Waals interactions. These are the primary forces at play in non-polar solvents. For dissolution to occur, the solute-solvent interactions must overcome the solute-solute and solvent-solvent interactions.

-

Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant, influences its ability to solvate charged or polar species.[5] For 2-chloro-N-cyclopentylbenzamide, solvents with moderate to high polarity are expected to be more effective.

Advanced Considerations: In Silico Solubility Prediction

Modern drug discovery often employs computational models to predict physicochemical properties, including solubility, early in the development process.[6] Models such as COSMO-RS (Conductor-like Screening Model for Real Solvents) and quantitative structure-property relationship (QSPR) models can provide valuable initial estimates of a compound's solubility in various solvents.[4] These in silico tools can help prioritize which solvents to screen experimentally, thus saving time and resources. However, it is crucial to remember that these are predictive models, and experimental validation remains the gold standard for obtaining accurate solubility data.[6]

Conclusion

The solubility of 2-chloro-N-cyclopentylbenzamide in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. While a definitive quantitative profile requires experimental determination, an understanding of its molecular structure allows for reasoned predictions of its behavior in different solvent classes. The methodologies outlined in this guide provide a robust framework for obtaining reliable solubility data, which is indispensable for the rational development of this compound for its potential therapeutic applications.

References

- In Silico ADMET Prediction for Novel Benzamide Derivatives: A Comparative Guide for Drug Discovery - Benchchem.

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Public

- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.

- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.

- Results of benzamide solubility measurements and computations. All...

- Solubility of Organic Compounds - Chemistry.

- Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents - Benchchem.

- 2-chloro-N-(o-tolylcarbamoyl)benzamide.

- Buy 2-Chloro-N,N-diethylbenzamide | 10345-79-6 - Smolecule.

- Properties of Solvents Used in Organic Chemistry.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-chloro-N-cyclopentylbenzamide

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-chloro-N-cyclopentylbenzamide (CAS No: 326899-54-1, Formula: C₁₂H₁₄ClNO). While experimental spectra for this specific compound are not widely available in public databases, this document serves as a robust methodological and predictive resource for researchers, scientists, and professionals in drug development.[1] By leveraging established spectroscopic principles and data from structurally analogous compounds, we outline the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide details field-proven experimental protocols and explains the causal reasoning behind spectral interpretation, providing a self-validating system for structural elucidation and purity assessment.

Introduction and Analytical Strategy

2-chloro-N-cyclopentylbenzamide is a substituted aromatic amide. For any application in research or development, from medicinal chemistry to materials science, unambiguous confirmation of its molecular structure is a prerequisite. Spectroscopic techniques offer a powerful, non-destructive suite of tools to achieve this. The analytical workflow described herein integrates multiple spectroscopic methods to provide orthogonal, confirmatory data points, ensuring the highest degree of confidence in the final structural assignment.

The overall strategy involves a systematic progression from sample preparation to multi-technique analysis and final data integration for structure confirmation.

Caption: Analytical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms. For ortho-substituted benzamides, one must be cognizant of the potential for hindered rotation around the amide C-N bond, which can lead to peak broadening or the appearance of rotamers at room temperature.

Experimental Protocol

This protocol is a validated starting point for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of purified 2-chloro-N-cyclopentylbenzamide for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a minimal signal in the ¹H spectrum. TMS provides a universal reference point for chemical shifts.

-

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

-

Acquire the spectrum using a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Acquire the spectrum with broadband proton decoupling.

-

Use a 30° pulse angle, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds. A higher number of scans (~1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will show distinct signals for the aromatic, amide, and cyclopentyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Data |

| ~ 7.75 | dd | 1H | Ar-H | The proton ortho to the carbonyl group is typically the most deshielded. In 2-chlorobenzamide, this proton appears at ~7.77 ppm.[2] |

| ~ 7.30 - 7.50 | m | 3H | Ar-H | The remaining three aromatic protons will form a complex multiplet pattern due to their differing environments and coupling.[3] |

| ~ 6.5 - 7.5 | br s | 1H | N-H | The amide proton chemical shift is variable and concentration-dependent. It often appears as a broad singlet but may show coupling to the adjacent methine proton. |

| ~ 4.25 | m | 1H | N-CH (cyclopentyl) | The methine proton attached to the nitrogen is deshielded by the electronegative atom and the amide group. |

| ~ 2.0 - 2.2 | m | 2H | Cyclopentyl-CH₂ | Protons on the cyclopentyl ring adjacent to the CH-N group. |

| ~ 1.5 - 1.8 | m | 6H | Cyclopentyl-CH₂ | The remaining methylene protons of the cyclopentyl ring will overlap in a complex multiplet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, accounting for the molecular symmetry of the cyclopentyl group.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Data |

| ~ 167 | C=O | The amide carbonyl carbon is highly deshielded. In 2-chloro-N,N-dimethylbenzamide, this signal is at 168.6 ppm.[3] |

| ~ 136 | Ar-C (quaternary) | The aromatic carbon atom attached to the amide substituent. |

| ~ 131 | Ar-C (quaternary) | The aromatic carbon atom bonded to the chlorine atom. |

| ~ 127 - 130 | Ar-CH (3 signals) | Aromatic CH carbons. Their precise shifts are influenced by the ortho-chloro and amide substituents.[3] |

| ~ 52 | N-CH (cyclopentyl) | The methine carbon is deshielded by the directly attached nitrogen. |

| ~ 33 | Cyclopentyl-CH₂ | The two methylene carbons adjacent to the N-CH group. |

| ~ 24 | Cyclopentyl-CH₂ | The two methylene carbons beta to the N-CH group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and reliable method for identifying the presence of key functional groups. The principle is based on the absorption of specific frequencies of IR radiation that correspond to the vibrational energies of chemical bonds.

Experimental Protocol

-

Sample Preparation: Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Predicted IR Data

The IR spectrum will be dominated by strong absorptions corresponding to the amide functional group.

| Predicted Absorption (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3300 | Medium, Sharp | N-H Stretch | Secondary Amide |

| ~ 3070 | Medium | C-H Stretch | Aromatic |

| ~ 2960, 2870 | Medium-Strong | C-H Stretch | Aliphatic (Cyclopentyl) |

| ~ 1650 | Very Strong | C=O Stretch (Amide I) | Benzamide |

| ~ 1540 | Strong | N-H Bend (Amide II) | Secondary Amide |

| ~ 1470, 1580 | Medium | C=C Stretch | Aromatic Ring |

| ~ 750 | Strong | C-H Out-of-plane Bend | ortho-disubstituted benzene |

| ~ 700 | Medium-Strong | C-Cl Stretch | Aryl Chloride |

The most diagnostic peak is the intense Amide I band around 1650 cm⁻¹. Its presence is strong evidence for the benzamide core.[4][5] The region from 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule as a whole.[5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For 2-chloro-N-cyclopentylbenzamide, the most critical diagnostic feature will be the isotopic signature of the chlorine atom.

Experimental Protocol

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and elemental composition determination.

-

Sample Introduction:

-

ESI: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile and infuse it directly or via liquid chromatography (LC).

-

EI: Introduce the sample via a direct insertion probe or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition: Acquire a full scan spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting product ions.

Predicted Mass Spectrum

-

Molecular Weight: 223.70 g/mol

-

Elemental Composition: C₁₂H₁₄ClNO

Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion, [M]⁺˙ or [M+H]⁺, separated by 2 m/z units, reflecting the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. The relative intensity of these peaks will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

-

[M]⁺˙ for C₁₂H₁₄³⁵ClNO: m/z ≈ 223.08

-

[M+2]⁺˙ for C₁₂H₁₄³⁷ClNO: m/z ≈ 225.08

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. The weakest bonds are typically the first to break.

Sources

Molecular Architecture and Pharmacological Versatility of Substituted Benzamides: A Technical Guide

Executive Summary

Substituted benzamides represent a highly privileged and versatile scaffold in modern medicinal chemistry. Characterized by a benzene ring linked to a carboxamide group, the pharmacological destiny of these molecules is dictated by their peripheral functionalization. By strategically altering the substitutions on the aromatic ring or the amide nitrogen, drug development professionals can pivot the utility of these compounds from neuro-psychiatric applications (dopamine receptor antagonism) to advanced oncology (epigenetic modulation via histone deacetylase inhibition)[1][2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacology and bench-level execution. This guide explores the structure-activity relationships (SAR) of substituted benzamides, provides causality-driven synthetic methodologies, and details self-validating experimental protocols for their biological evaluation.

Pharmacological Dichotomy: Neurological vs. Epigenetic Targets

Dopamine D2/D3 Receptor Antagonism

Historically, substituted benzamides such as tiapride and raclopride were engineered as highly selective dopamine D2 and D3 receptor antagonists[1][3]. Unlike classical phenothiazines, benzamides lack affinity for D1, D4, serotonergic, or adrenergic receptors. This exquisite selectivity is driven by the spatial orientation of specific moieties—typically a methoxy group and a pyrrolidinyl or diethylaminoethyl side chain—which perfectly occupy the orthosteric binding site of D2-like receptors. For example, tiapride exhibits an IC50 of 110–320 nM for D2 and 180 nM for D3 receptors, making it highly effective for managing agitation without inducing severe extrapyramidal side effects[1][3].

Class I Histone Deacetylase (HDAC) Inhibition

In contemporary targeted oncology, the 2-aminobenzamide derivative has emerged as a potent, Class I-selective Histone Deacetylase inhibitor (HDACi)[2][4]. Compounds like entinostat (MS-275) and mocetinostat utilize the 2-aminobenzamide group as a highly specific Zinc-Binding Group (ZBG)[5].

Causality in Drug Design: Traditional pan-HDAC inhibitors rely on hydroxamic acids, which often suffer from poor pharmacokinetic profiles, rapid metabolic degradation, and off-target toxicity. Replacing the hydroxamate with a 2-aminobenzamide restricts the molecule's conformational flexibility. This rigid geometry allows the benzamide to specifically engage the internal cavity (the "foot pocket") adjacent to the catalytic zinc ion, a structural feature unique to Class I HDACs (HDAC1, 2, and 3)[4][5].

Caption: Divergent pharmacological pathways of substituted benzamides targeting D2/D3 and HDACs.

Quantitative Pharmacodynamics

To contextualize the SAR of these compounds, the following table summarizes the target affinities and clinical applications of benchmark substituted benzamides.

| Compound | Primary Target(s) | IC50 Value / Affinity | Clinical Application |

| Tiapride | Dopamine D2 / D3 | D2: 110–320 nM; D3: 180 nM[1][3] | Antipsychotic, Agitation |

| Raclopride | Dopamine D2 | D2: ~26 nM[6] | PET Imaging Ligand |

| Entinostat | HDAC1, HDAC2, HDAC3 | HDAC1: ~250 nM (Class I selective)[2][4] | Oncology (Solid Tumors) |

| Mocetinostat | HDAC1, HDAC2 | HDAC1: ~150 nM[2][4] | Oncology (Lymphoma) |

Chemical Synthesis: Methodologies and Protocols

The synthesis of substituted benzamides relies heavily on amidation strategies. The most robust, scalable, and widely adopted method in medicinal chemistry is the Schotten-Baumann reaction, utilizing an acyl chloride intermediate[7]. Alternatively, direct electrophilic aromatic substitution using cyanoguanidine and triflic acid offers a novel route for specific late-stage functionalizations[8].

Caption: Step-by-step workflow for the synthesis of substituted benzamides via acyl chlorides.

Protocol 1: Synthesis of Substituted Benzamides via Acyl Chlorides

Rationale & Causality: Converting the benzoic acid to an acyl chloride drastically lowers the activation energy required for nucleophilic acyl substitution. The addition of a non-nucleophilic base (e.g., Diisopropylethylamine or Triethylamine) is critical to scavenge the HCl byproduct, preventing the protonation of the reactant amine, which would otherwise deactivate the nucleophile and halt the reaction[7].

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of the target primary/secondary amine and 1.5 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM).

-

Thermal Control: Submerge the flask in an ice bath to reach 0 °C. Causality: The reaction between acyl chlorides and amines is highly exothermic. Cooling prevents solvent boil-off and minimizes the formation of unwanted degradation side products[7].

-

Acylation: Dissolve 1.0 equivalent of the substituted benzoyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Propagation: Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

-

Self-Validating Workup:

-

Dilute the mixture with additional DCM.

-

Wash with 1 M HCl. Mechanism: Protonates and extracts any unreacted starting amine and the TEA base into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃. Mechanism: Neutralizes residual HCl and removes unreacted carboxylic acid (formed from any hydrolyzed acyl chloride).

-

Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[7]. Validation: This sequential washing ensures that the isolated organic layer contains only the neutral, purified benzamide product.

-

-

Isolation: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure substituted benzamide.

Biological Validation: Assay Protocols

To confirm the biological activity of the synthesized benzamides, researchers must employ target-specific in vitro assays. For novel oncology leads, validating the 2-aminobenzamide as a functional ZBG is paramount.

Protocol 2: Fluorogenic HDAC Class I Inhibition Assay

Rationale & Causality: This enzymatic assay uses a fluorogenic peptide substrate that mimics the acetylated lysine residue of histones. It provides a direct, quantifiable measure of the benzamide's ability to block the HDAC active site[2][9].

Step-by-Step Procedure:

-

Equilibration: Incubate recombinant HDAC1 enzyme with varying concentrations of the synthesized benzamide (e.g., 1 nM to 10 µM) in an assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 minutes at 37 °C. Causality: Pre-incubation is mandatory because 2-aminobenzamides are often "slow-binding" inhibitors; they require time to induce conformational changes and fully equilibrate within the HDAC active site[9].

-

Substrate Addition: Add the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for an additional 60 minutes.

-

Development: Add a developer solution containing trypsin and Trichostatin A. Mechanism: Trichostatin A immediately halts further HDAC activity. Trypsin cleaves the deacetylated AMC fluorophore to release a fluorescent signal, but it cannot cleave the acetylated substrate.

-

Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis[2].

Conclusion

Substituted benzamides are a testament to the power of rational drug design. By manipulating peripheral substitutions and the core amide linkage, researchers can direct these molecules toward highly specific neurological receptors or epigenetic enzymes. The protocols outlined herein provide a robust, self-validating foundation for the synthesis and biological evaluation of next-generation benzamide therapeutics.

References

-

Title: The preclinical pharmacologic profile of tiapride - PubMed Source: nih.gov URL: [Link]

-

Title: The preclinical pharmacologic profile of tiapride | European Psychiatry | Cambridge Core Source: cambridge.org URL: [Link]

-

Title: Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography - PNAS Source: pnas.org URL: [Link]

-

Title: Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine Source: nih.gov URL: [Link]

-

Title: (PDF) Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities - ResearchGate Source: researchgate.net URL: [Link]

-

Title: Full article: Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - Taylor & Francis Source: tandfonline.com URL: [Link]

-

Title: Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC Source: nih.gov URL: [Link]

-

Title: Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

Sources

- 1. The preclinical pharmacologic profile of tiapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The preclinical pharmacologic profile of tiapride | European Psychiatry | Cambridge Core [cambridge.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-chloro-N-cyclopentylbenzamide

Abstract

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse therapeutic applications.[1][2] This guide focuses on 2-chloro-N-cyclopentylbenzamide, a novel chemical entity for which no direct biological data has been published. By analyzing the extensive literature on structurally related chloro-benzamide and N-substituted benzamide analogues, we can extrapolate and hypothesize a set of plausible therapeutic targets for this compound. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the scientific rationale and providing detailed experimental workflows to investigate its potential in oncology, inflammation, and neurology.

Introduction: The Benzamide Scaffold as a Versatile Pharmacophore

Benzamide derivatives are integral to modern pharmacology, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] The versatility of the benzamide core arises from its ability to form stable amide bonds and participate in hydrogen bonding, allowing it to interact with a wide variety of biological targets.[4] The specific biological activity is heavily influenced by the substitution patterns on both the phenyl ring and the amide nitrogen.

The subject of this guide, 2-chloro-N-cyclopentylbenzamide, possesses two key structural features:

-

A 2-chloro substitution: The presence of a halogen, such as chlorine, on the phenyl ring can significantly modulate the compound's electronic properties and metabolic stability, and has been linked to enhanced antimicrobial and anticancer activities in related scaffolds.[5][6]

-

An N-cyclopentyl group: This lipophilic, cyclic alkyl group can influence the compound's solubility, cell permeability, and ability to fit into specific hydrophobic pockets within target proteins.

This guide will dissect the potential therapeutic avenues for 2-chloro-N-cyclopentylbenzamide by exploring established targets of its chemical cousins. For each proposed target, we provide the scientific rationale grounded in existing literature and a detailed, actionable experimental protocol for validation.

Potential Therapeutic Area I: Oncology

Benzamide derivatives have shown significant promise as anticancer agents, acting through multiple mechanisms to induce cancer cell death and inhibit proliferation.[1][7] The presence of the chloro-benzamide moiety in our target compound makes oncology a primary area for investigation.

Hypothesized Target: Nuclear Factor-kappaB (NF-κB) Signaling Pathway

Scientific Rationale: The NF-κB transcription factor is a master regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting proliferation, preventing apoptosis, and contributing to metastasis. Several studies have demonstrated that benzamide and nicotinamide compounds can exert potent antitumor and anti-inflammatory effects by inhibiting NF-κB at the gene transcription level.[8] This inhibition, in turn, suppresses the production of inflammatory cytokines like TNF-α and induces apoptosis, making the NF-κB pathway a compelling target.[8][9]

Signaling Pathway Diagram:

Caption: Hypothesized inhibition of the NF-κB pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with the test compound.

Methodology:

-

Cell Culture: Plate HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight.

-

Transfection: Co-transfect the cells with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).

-

A control plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.

-

Use a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

-

Compound Treatment: Prepare serial dilutions of 2-chloro-N-cyclopentylbenzamide (e.g., from 100 µM to 1 nM) in cell culture medium. Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

-

Stimulation: Add a known NF-κB activator, such as TNF-α (final concentration 10 ng/mL), to all wells except for the unstimulated control. Incubate for 6-8 hours.

-

Lysis and Luminescence Reading:

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

Use a dual-luciferase reporter assay system. Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

-

Add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the percentage of inhibition relative to the stimulated vehicle control.

-